Methyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate is an organic compound that belongs to the class of oxathiin derivatives This compound is characterized by the presence of a benzoate ester group, an oxathiin ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate typically involves the following steps:
Formation of the Oxathiin Ring: The oxathiin ring can be synthesized through the cyclization of appropriate precursors such as 2-hydroxythiophenol and phenylacetaldehyde under acidic conditions.
Coupling with Benzoate Ester: The oxathiin derivative is then coupled with methyl 4-aminobenzoate using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxathiin ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The oxathiin ring and the benzoate ester group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate: can be compared with other oxathiin derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the oxathiin ring with the benzoate ester group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17NO4S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 4-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H17NO4S/c1-23-19(22)14-7-9-15(10-8-14)20-18(21)16-17(25-12-11-24-16)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,21) |
InChI Key |
CJTHAOHHYQRPDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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